(Octahydro-1H-4,7-methanoinden-5-yl)methanol chemical properties
(Octahydro-1H-4,7-methanoinden-5-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (Octahydro-1H-4,7-methanoinden-5-yl)methanol
Introduction
(Octahydro-1H-4,7-methanoinden-5-yl)methanol, a saturated polycyclic alcohol with the CAS Number 57526-50-8, represents a molecule of significant interest in advanced chemical synthesis.[1][2][3][4][5][6][7][8][9][10][11] Its rigid, three-dimensional tricyclo[5.2.1.02,6]decane core, derived from the readily available dicyclopentadiene, provides a unique and robust scaffold. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and material science.
Core Molecular Structure and Isomerism
The fundamental structure of (Octahydro-1H-4,7-methanoinden-5-yl)methanol is a saturated tricyclic system with a hydroxymethyl group attached. The octahydro-4,7-methano-1H-indene core is also known as tetrahydrodicyclopentadiene. The stereochemistry of the molecule, particularly the exo and endo configurations of the substituent on the norbornane-like framework, plays a critical role in its physical properties and reactivity. This guide will primarily focus on the commonly available isomeric mixture, with the understanding that specific stereoisomers may exhibit distinct characteristics.
Caption: Chemical structure of (Octahydro-1H-4,7-methanoinden-5-yl)methanol.
Physicochemical Properties
The physical properties of (Octahydro-1H-4,7-methanoinden-5-yl)methanol are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.
| Property | Value | Source(s) |
| CAS Number | 57526-50-8 | [3][4][5][7][8][10] |
| Molecular Formula | C₁₁H₁₈O | [2][3][7][9] |
| Molecular Weight | 166.26 g/mol | [2][3][9] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 266-271.8 °C at 760 mmHg | [1][3][6] |
| Density | 1.052 g/cm³ at 20 °C | [1][6] |
| Water Solubility | 400 mg/L at 20 °C | [1] |
| LogP | 3.7 at 25 °C | [1] |
Synthesis and Manufacturing
The industrial synthesis of (Octahydro-1H-4,7-methanoinden-5-yl)methanol is a multi-step process that begins with the dimerization of cyclopentadiene.
Caption: General synthesis workflow for (Octahydro-1H-4,7-methanoinden-5-yl)methanol.
Step 1: Dimerization of Cyclopentadiene
The process commences with the Diels-Alder dimerization of cyclopentadiene to form dicyclopentadiene (DCPD). This reaction occurs spontaneously at room temperature.
Step 2: Hydroformylation of Dicyclopentadiene
The DCPD is then subjected to hydroformylation (oxo process), which involves the addition of a formyl group (CHO) and a hydrogen atom across one of the double bonds. This reaction is typically catalyzed by rhodium or cobalt complexes under high pressure of syngas (a mixture of CO and H₂).[12][13][14][15][16] The product of this step is tricyclodecane carboxaldehyde.
Step 3: Reduction of the Aldehyde
The final step is the reduction of the aldehyde group to a primary alcohol. This can be achieved through various methods, including catalytic hydrogenation (e.g., using a nickel, palladium, or ruthenium catalyst) or with chemical reducing agents like sodium borohydride.[17]
Experimental Protocol: A Representative Synthesis
Objective: To synthesize (Octahydro-1H-4,7-methanoinden-5-yl)methanol from dicyclopentadiene.
Materials:
-
Dicyclopentadiene (DCPD)
-
Rhodium-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Toluene (anhydrous)
-
Syngas (1:1 CO/H₂)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroformylation:
-
In a high-pressure autoclave, dissolve dicyclopentadiene, the rhodium catalyst, and the phosphine ligand in anhydrous toluene.
-
Seal the autoclave, purge with nitrogen, and then pressurize with syngas to 50-100 atm.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by GC-MS to confirm the formation of the aldehyde.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
-
Reduction:
-
Transfer the crude aldehyde solution to a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of sodium borohydride in methanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by vacuum distillation to yield (Octahydro-1H-4,7-methanoinden-5-yl)methanol as a colorless liquid or solid.
-
Spectroscopic Characterization
The complex polycyclic structure of (Octahydro-1H-4,7-methanoinden-5-yl)methanol gives rise to a detailed spectroscopic signature.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are characterized by a multitude of signals in the aliphatic region due to the complex, saturated ring system.
| Expected ¹H NMR Chemical Shifts (CDCl₃) | Assignment |
| ~3.4-3.7 ppm (multiplet, 2H) | -CH₂OH |
| ~0.8-2.5 ppm (complex multiplets, ~15H) | Aliphatic protons of the tricyclic core |
| ~1.5-2.0 ppm (broad singlet, 1H) | -OH |
| Expected ¹³C NMR Chemical Shifts (CDCl₃) | Assignment |
| ~60-65 ppm | -CH₂OH |
| ~20-50 ppm | Aliphatic carbons of the tricyclic core |
Note: Specific chemical shifts and coupling constants can vary depending on the specific isomer. The presence of the hydroxyl proton can be confirmed by D₂O exchange, which will cause its signal to disappear.[18]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the hydroxyl group and the C-H bonds of the aliphatic framework.[18][19][20][21][22]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200-3500 | Broad, strong |
| C-H stretch (sp³) | 2850-3000 | Strong, sharp |
| C-O stretch | 1000-1075 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of (Octahydro-1H-4,7-methanoinden-5-yl)methanol is expected to show fragmentation patterns typical of cyclic alcohols.[23][24][25][26][27]
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 166.
-
Loss of Water (M-18): A significant peak at m/z = 148 due to dehydration.
-
Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the carbon bearing the hydroxyl group.
-
Complex Fragmentation: A series of peaks in the lower mass region corresponding to the fragmentation of the tricyclic core.
Chemical Reactivity and Applications
The chemical reactivity of (Octahydro-1H-4,7-methanoinden-5-yl)methanol is primarily governed by its primary alcohol functional group.
Caption: Key reactions of (Octahydro-1H-4,7-methanoinden-5-yl)methanol.
Esterification
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. For example, reaction with acryloyl chloride yields (octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate, a monomer used in the production of specialty polymers with high refractive indices and thermal stability.
Oxidation
Oxidation of the primary alcohol can yield the corresponding aldehyde, (octahydro-1H-4,7-methanoinden-5-yl)carbaldehyde, or further to the carboxylic acid, depending on the oxidizing agent used. These derivatives are valuable intermediates in the synthesis of fine chemicals and fragrances.
Applications
-
Polymer and Materials Science: As a precursor to acrylate and methacrylate monomers, it is used in the formulation of UV-curable resins, coatings, and adhesives. The rigid tricyclic core imparts desirable properties such as high glass transition temperature (Tg), low shrinkage, and good thermal stability to the resulting polymers.
-
Fragrance Industry: The structurally related aldehydes and esters possess unique woody and floral notes and are used in the formulation of perfumes and other scented products.[28]
-
Drug Discovery: The octahydro-4,7-methano-1H-indene scaffold is considered a bioisostere of adamantane. Adamantane derivatives have found applications as antiviral and central nervous system-acting drugs. This makes (octahydro-1H-4,7-methanoinden-5-yl)methanol a valuable starting material for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.
Safety and Toxicology
Due to the limited specific toxicological data for (Octahydro-1H-4,7-methanoinden-5-yl)methanol, a precautionary approach to handling is recommended, based on data from related compounds and general chemical safety principles.
-
GHS Classification (Predicted): Based on data for the closely related octahydro-4,7-methano-1H-inden-5-ol, this compound may be classified as causing skin and serious eye irritation.[29][30]
-
Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Toxicology of Precursors: The precursor, dicyclopentadiene, has been studied more extensively and is classified as a suspected human reproductive toxicant.[31][32][33][34][35] It has also been shown to cause liver and kidney effects in animal studies at high doses.[32] While these effects are associated with the precursor, they underscore the importance of safe handling practices throughout the synthesis and use of its derivatives.
Conclusion
(Octahydro-1H-4,7-methanoinden-5-yl)methanol is a versatile and valuable building block in modern organic chemistry. Its unique rigid structure, derived from an abundant feedstock, provides a pathway to a wide range of functional molecules with applications in materials science, fragrance chemistry, and pharmaceutical research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in these fields.
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